molecular formula C15H13N3O3 B14985428 2-[(3-methylphenoxy)methyl]-5-nitro-1H-benzimidazole

2-[(3-methylphenoxy)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B14985428
M. Wt: 283.28 g/mol
InChI Key: YJRXUEXFJIESTJ-UHFFFAOYSA-N
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Description

2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a benzimidazole precursor, followed by the introduction of the methylphenoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents are hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The methylphenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE
  • 2-[(3-METHYLPHENOXY)METHYL]-6-NITRO-1H-1,3-BENZODIAZOLE
  • 2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZIMIDAZOLE

Uniqueness

Compared to similar compounds, 2-[(3-METHYLPHENOXY)METHYL]-5-NITRO-1H-1,3-BENZODIAZOLE stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro and methylphenoxy groups can significantly impact the compound’s interaction with molecular targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C15H13N3O3/c1-10-3-2-4-12(7-10)21-9-15-16-13-6-5-11(18(19)20)8-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)

InChI Key

YJRXUEXFJIESTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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